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Feature Miransertib (ARQ 092) Alpelisib (PIQRAY/VIJOICE)
Molecular Pan-AKT inhibitor (blocks AKT1, AKT2, PI13Ka inhibitor (blocks p110a catalytic
Target AKT3) [1] [2] subunit) [2] [3] [4]

Primary Inhibits downstream AKT kinase, Inhibits the catalytic activity of mutant
Mechanism preventing phosphorylation of downstream  PI3Ka, reducing upstream pathway

effectors [1] [2]

Key Efficacy Safety is primary data; designed efficacy
Data in PROS assessment was not feasible due to study
limitations [1].

Supporting Showed prevention and reduction of
Pre-clinical vascular malformations in mouse models
Data [1].

Reported Most common: decreased neutrophil
Adverse count (12.2%), increased blood insulin
Events (10.2%), stomatitis (10.2%); one Grade 3

event (deep vein thrombosis) [1].

activation [2] [4]

37.5% (12/32) of patients achieved
=220% target lesion volume reduction
at 24 weeks [4].

Effectively prevented and improved
established vascular malformations in a
PROS mouse model; improved patient
survival [2].

Most common: hyperglycemia (12.3%),
aphthous ulcer (10.5%); managed with
prophylactic measures [4].
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Feature Miransertib (ARQ 092) Alpelisib (PIQRAY/VIJOICE)

Clinical Status Phase 1/2 trial (MOSAIC) completed; FDA-approved (VIJOICE) for severe

in PROS primary outcome was safety/tolerability PROS in patients =2 years requiring
[1]. systemic therapy [3] [4].

Mechanisms of Action in the PI3BK/AKT Pathway

The following diagram illustrates how miransertib and alpelisib target different nodes within the same

signaling pathway, which is hyperactive in PROS due to gain-of-function mutations in the PIK3CA gene.
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The diagram shows that activation of the PI3K/AKT/mTOR pathway drives the cellular overgrowth and

survival seen in PROS [5].

¢ Alpelisib acts upstream by directly inhibiting the overactive PI3Ka protein, the product of the mutated
PIK3CA gene [2] [3].
¢ Miransertib acts downstream by inhibiting the activity of AKT after it has been activated [1] [2].
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Experimental Data and Protocols

For research and development professionals, the methodologies from key studies are detailed below.

Miransertib: MOSAIC Phase 1/2 Trial (NCT03094832) [1]

¢ Objective: Initially to assess clinical efficacy, but amended to primarily evaluate safety and tolerability
due to limitations in standardized disease burden assessment.

e Population: 49 participants (45 with PROS, 4 with Proteus syndrome), aged 2-41 years.

¢ Intervention: Oral miransertib with a starting dose of 15 mg/mz2 daily, escalated to 25 mg/mz daily
after 3 cycles if tolerated. Median treatment duration was 20.5 months.

o Efficacy Assessment Challenge: The original protocol lacked standardized imaging (MRI) protocols
and validated response criteria for PROS's heterogeneous lesions, making a centralized, objective
efficacy analysis unfeasible.

e Conclusion: The study confirmed the drug's safety profile but could not generate definitive efficacy
metrics for PROS.

Alpelisib: EPIK-P1 Study (NCT04285723) & Pre-clinical Models [2]
[4]

e Study Design: A non-interventional, retrospective chart review of 57 pediatric and adult patients with
severe PROS who received alpelisib via compassionate use.

¢ Pre-clinical Model: A genetically engineered mouse model of PIK3CA-driven capillary-venous
malformation was used. Mice were treated with alpelisib, miransertib, or rapamycin (an mTORC1
inhibitor) to compare drug effects.

¢ Intervention: Patients received oral alpelisib (dosing not specified in results).

e Primary Endpoint: The proportion of patients with a 220% reduction in the volume of target lesion(s)
assessed by magnetic resonance imaging (MRI) at 24 weeks.

¢ Key Finding: Alpelisib demonstrated significant reduction of vascular malformations in the mouse
model and in patients, with 37.5% achieving the primary endpoint [4].

Key Insights for Professionals

e Therapeutic Positioning: The direct inhibition of the mutated, overactive protein (PI3Ka) by alpelisib
may explain its more pronounced efficacy in reducing PROS lesion volume in clinical observations [2]
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[4]. Miransertib remains a scientifically relevant agent for investigating AKT inhibition in this pathway.

e Considerations for Future Research: The challenge of standardizing objective, quantifiable
endpoints for heterogeneous rare diseases like PROS, as encountered in the MOSAIC trial, is a
critical lesson for future clinical trial design in the field [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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